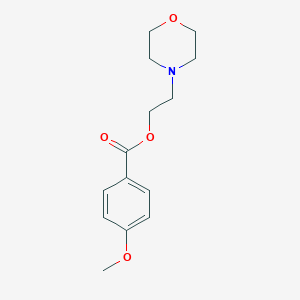
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, social anxiety disorder, and panic disorder.
Mécanisme D'action
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping its administration. This allows researchers to study the acute effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior. However, one limitation of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it can have variable effects depending on the dose and duration of administration.
Orientations Futures
There are a number of future directions for research on 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. One area of research is the potential use of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in the treatment of other psychiatric disorders such as OCD and PTSD. Another area of research is the development of new MAO-A inhibitors that are more selective and have fewer side effects than 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. Finally, there is a need for more research on the long-term effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior.
Méthodes De Synthèse
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester can be synthesized by reacting 4-methoxybenzoic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are known to regulate mood and anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
Propriétés
Nom du produit |
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 |
Clé InChI |
DPHOKLZALQVXFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)